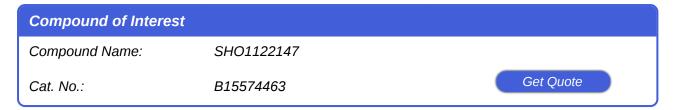


SHO1122147: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, solubility, and biological activity of **SHO1122147**, a novel mitochondrial uncoupler with therapeutic potential in metabolic diseases.

Core Chemical Properties

SHO1122147 is a derivative of the mitochondrial uncoupler BAM15. Its fundamental chemical characteristics are summarized below.



Property	Value	Source	
Chemical Formula	C17H11CIN4O2 MedKoo Biosciences		
Molecular Weight	338.75 g/mol	g/mol MedKoo Biosciences	
Exact Mass	338.0571	MedKoo Biosciences	
IUPAC Name	6-((3'-chloro-[1,1'-biphenyl]-4-yl)amino)-[1][2] [3]oxadiazolo[3,4-b]pyridin-7-ol	MedKoo Biosciences	
SMILES	CIC1=CC(C(C=C2)=CC=C2N C3=C(O)C4=NON=C4N=C3)= CC=C1	MedKoo Biosciences	
InChI Key	CLXOMSZKPKAEFB- UHFFFAOYSA-N	MedKoo Biosciences	
Elemental Analysis	C, 60.28; H, 3.27; Cl, 10.46; N, 16.54; O, 9.45	MedKoo Biosciences	

Solubility Profile

Precise quantitative solubility data for **SHO1122147** is not readily available in public literature. However, based on the data for its parent compound, BAM15, the following estimations can be made. It is highly recommended to perform independent solubility tests for precise concentrations.

Solvent	Estimated Solubility	Source (for BAM15)	
DMSO	~20 mg/mL	Cayman Chemical[4], MedKoo Biosciences[5]	
Ethanol	~1 mg/mL	Cayman Chemical[3][4]	
DMF	~20 mg/mL	Cayman Chemical[4]	
DMSO:PBS (pH 7.2) (1:5)	~0.16 mg/mL	Cayman Chemical[3][4]	



Note: For in vivo studies, **SHO1122147** has been administered to mice, suggesting that appropriate formulations for oral or parenteral administration can be achieved. Typically, for in vivo mouse studies, compounds like BAM15 are formulated in vehicles such as a combination of DMSO and PEG400.[6]

Biological Activity and In Vivo Data

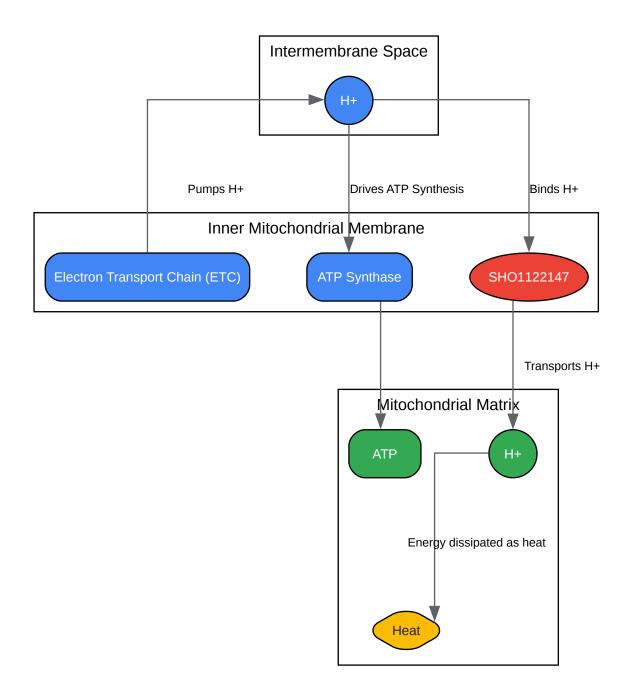
SHO1122147 functions as a mitochondrial uncoupler, demonstrating efficacy in cellular and animal models of metabolic disease.

Parameter	Value	Species/Cell Line	Source
EC50 (Oxygen Consumption Rate)	3.6 µM	L6 myoblasts	Journal of Medicinal Chemistry
Pharmacokinetic Half- life (t1/2)	2 hours	Mice	Journal of Medicinal Chemistry
Maximum Plasma Concentration (Cmax)	35 μΜ	Mice	Journal of Medicinal Chemistry
In Vivo Efficacy	Decreased body weight and liver triglyceride levels at 200 mg kg-1 day-1	Gubra-Amylin (GAN) mouse model of MASH	Journal of Medicinal Chemistry
Adverse Effects	No observed adverse effects at 1,000 mg kg-1	Mice	Journal of Medicinal Chemistry

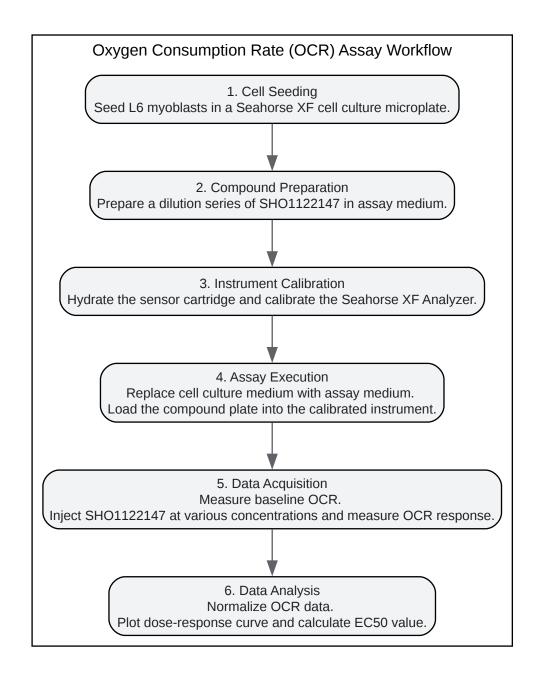
Mechanism of Action: Mitochondrial Uncoupling

SHO1122147 acts as a protonophore, a molecule that facilitates the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncouples the electron transport chain from oxidative phosphorylation. The energy from the proton motive force is dissipated as heat instead of being used for ATP synthesis.

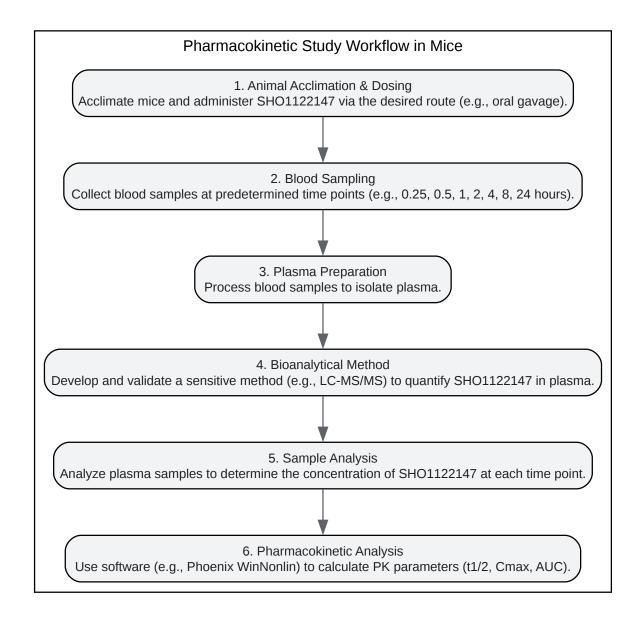












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- To cite this document: BenchChem. [SHO1122147: A Technical Guide for Researchers].
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